molecular formula C6H4ClN3O B14892023 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one

4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one

Cat. No.: B14892023
M. Wt: 169.57 g/mol
InChI Key: DKFMRTIXWPFDNX-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a chlorine atom attached at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group can yield pyrrolopyrimidine derivatives . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one is unique due to its specific ring structure and the presence of a chlorine atom at the 4th position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

4-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C6H4ClN3O/c7-4-3-1-2-8-5(3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)

InChI Key

DKFMRTIXWPFDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC(=O)NC(=C21)Cl

Origin of Product

United States

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